![molecular formula C16H17NO2S B15211078 1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone CAS No. 537684-26-7](/img/structure/B15211078.png)
1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone is a chiral compound that features a quinoline moiety linked to a tetrahydrofuran ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone typically involves the following steps:
Formation of the Thioether Linkage: The quinoline derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of the Tetrahydrofuran Ring: The intermediate is then subjected to a reaction with a tetrahydrofuran derivative, often under acidic or neutral conditions, to introduce the tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- May possess antimicrobial or anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential use in the development of new materials.
Mechanism of Action
The mechanism of action of ®-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and quinoline moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
- (S)-2-((Quinolin-3-ylmethyl)thio)-1-(tetrahydrofuran-2-yl)ethanone
- 2-((Quinolin-3-ylmethyl)thio)ethanone
- 1-(Tetrahydrofuran-2-yl)ethanone
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional Groups: The presence of the tetrahydrofuran ring and thioether linkage distinguishes it from simpler analogs.
Reactivity: The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
537684-26-7 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C16H17NO2S/c18-15(16-6-3-7-19-16)11-20-10-12-8-13-4-1-2-5-14(13)17-9-12/h1-2,4-5,8-9,16H,3,6-7,10-11H2/t16-/m1/s1 |
InChI Key |
XGDBBHIYZLNTCC-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2 |
Canonical SMILES |
C1CC(OC1)C(=O)CSCC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


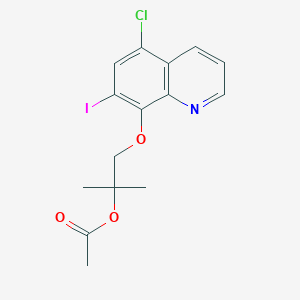
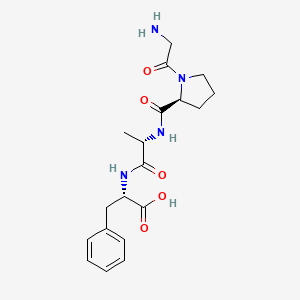
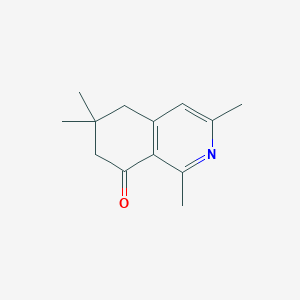

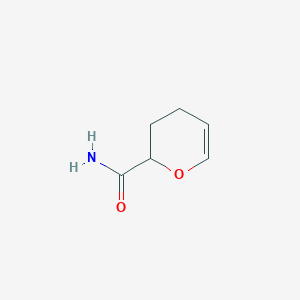

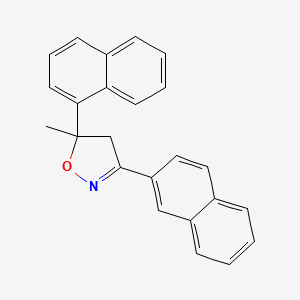
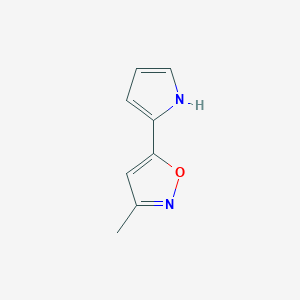
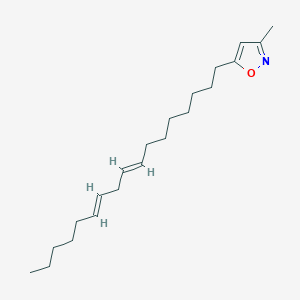
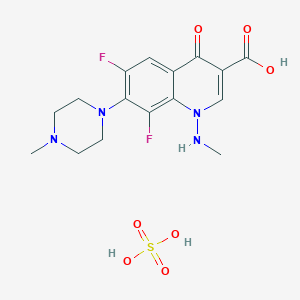



![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
